molecular formula C29H43N3O8S B13396182 2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl N-[4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate;ethanol

2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl N-[4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate;ethanol

Cat. No.: B13396182
M. Wt: 593.7 g/mol
InChI Key: QWSHKNICRJHQCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl N-[4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate; ethanol (hereafter referred to as Compound A) is identified as the ethanolate form of Darunavir (DRV), a potent HIV-1 protease inhibitor used in antiretroviral therapy . Its structure comprises:

  • A hexahydrofuro[2,3-b]furan core, which provides conformational rigidity and enhances binding to the protease active site.
  • A 4-aminophenylsulfonyl group linked via an isobutylamino side chain, critical for sulfonamide-mediated hydrogen bonding with viral protease residues.
  • A phenylbutan-2-yl carbamate moiety contributing to hydrophobic interactions.
  • Ethanol as a solvate, improving solubility and stability in pharmaceutical formulations .

Compound A’s stereochemistry is vital: the (3R,3aS,6aR)-hexahydrofurofuran and (2S,3R)-configured hydroxybutanamide backbone ensure optimal protease inhibition .

Properties

IUPAC Name

2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl N-[4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate;ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N3O7S.C2H6O/c1-18(2)15-30(38(33,34)21-10-8-20(28)9-11-21)16-24(31)23(14-19-6-4-3-5-7-19)29-27(32)37-25-17-36-26-22(25)12-13-35-26;1-2-3/h3-11,18,22-26,31H,12-17,28H2,1-2H3,(H,29,32);3H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWSHKNICRJHQCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO.CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H43N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

593.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl N-[4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate involves multiple stepsThe reaction conditions typically involve the use of solvents like tetrahydrofuran (THF) and reagents such as potassium periodate (KIO4) and potassium bicarbonate (KHCO3) at controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques like high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl N-[4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group.

Common Reagents and Conditions

Common reagents used in these reactions include potassium periodate, potassium bicarbonate, and solvents like THF. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl N-[4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations and Bioactivity

Key structural analogues differ in sulfonamide substituents, altering physicochemical properties and target interactions.

Compound Name Sulfonamide Substituent Bioactivity (IC₅₀, nM) Key Reference
Compound A (Darunavir ethanolate) 4-aminophenyl 1.2 (HIV-1 protease)
4UX 4-aminophenyl (methylamino variant) 2.8
4UY 4-methoxyphenyl 12.4
NJ4 4-(1-hydroxyethyl)phenyl 5.3
Compound 4-nitrophenyl 24.7

Key Findings :

  • Electron-donating groups (e.g., -NH₂ in Compound A) enhance binding affinity via hydrogen bonding, whereas electron-withdrawing groups (e.g., -NO₂ in Compound) reduce potency .
  • 4-Methoxy substitution (4UY) introduces steric hindrance, lowering activity by ~10-fold compared to Compound A .

Spectroscopic and Structural Analysis

NMR Profiling ():
  • Regions A (positions 39–44) and B (positions 29–36) in NMR spectra show chemical shift variations between Compound A and analogues (e.g., Compound), directly mapping substituent locations .
  • Core hexahydrofurofuran protons exhibit identical shifts, confirming structural conservation in this region.
UV-Vis Spectrophotometry:
  • Compound A exhibits λₘₐₓ at 461 nm with MBTH reagent, distinct from analogues due to its 4-aminophenyl chromophore .

Stereochemical Impact on Efficacy

  • Diastereomer Synthesis (): A Darunavir diastereomer with (2R,3S) configuration showed >99% optical purity but reduced protease inhibition, underscoring the necessity of the (2S,3R) configuration for activity .

Bioactivity Clustering and Mode of Action

  • Hierarchical Clustering (): Compounds with >80% structural similarity to Compound A (e.g., 4UX, NJ4) cluster into groups with shared protease inhibition profiles.
  • Protein Target Correlations : Analogues with sulfonamide modifications exhibit divergent interactions with off-target proteins (e.g., cytochrome P450 enzymes), influencing metabolic stability .

Biological Activity

The compound 2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl N-[4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate;ethanol is a complex organic molecule with potential biological activities that warrant detailed exploration. This article will summarize its biological activity based on existing research findings and case studies.

Chemical Structure and Properties

The compound has a molecular formula of C36H45N3O7 and a molecular weight of 615.83 g/mol. The structure includes a hexahydrofuro[2,3-b]furan moiety linked to a carbamate group, which is significant for its biological interactions.

Key Structural Features:

  • Hexahydrofuro[2,3-b]furan : This bicyclic structure is known for its diverse biological activities.
  • Carbamate Group : Enhances solubility and bioavailability.

Antimicrobial Activity

Research indicates that compounds derived from furan structures exhibit notable antimicrobial properties. For instance:

  • A study demonstrated that derivatives of furan showed significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) as low as 64 µg/mL for some derivatives .

Anticancer Potential

Furan derivatives have also been explored for their anticancer properties:

  • Certain furan-based compounds were tested against human cervical cancer cells (HeLa), showing promising inhibitory activity with IC50 values around 0.15 µg/mL. The proposed mechanism involved mitochondrial modification and membranolytic effects .

Enzyme Inhibition

The compound's structure suggests potential for enzyme inhibition:

  • Furan derivatives have been evaluated for their ability to inhibit urease and other enzymes linked to pathogenicity in bacteria such as Helicobacter pylori, which is crucial in peptic ulcer disease management .

Case Studies and Research Findings

  • Antibacterial Efficacy : In a comparative study of furan derivatives, one compound exhibited superior antibacterial activity against multiple strains, outperforming traditional antibiotics like streptomycin and tetracycline .
  • Anticancer Activity : A specific furan derivative was tested against various cancer cell lines, revealing significant cytotoxic effects and suggesting further investigation into its mechanism of action .

Summary of Biological Activities

Activity Type Target Organisms/Cells Efficacy (MIC/IC50)
AntibacterialE. coli, S. aureusMIC = 64 µg/mL
AnticancerHeLa cellsIC50 = 0.15 µg/mL
Enzyme InhibitionH. pylori (urease inhibition)Not specified

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.